3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide 3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide
Brand Name: Vulcanchem
CAS No.: 175203-49-3
VCID: VC20946772
InChI: InChI=1S/C15H17N3O2S/c1-10(2)17-9-12(13(16)21)14(19)18(15(17)20)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H2,16,21)
SMILES: CC(C)N1C=C(C(=O)N(C1=O)CC2=CC=CC=C2)C(=S)N
Molecular Formula: C15H17N3O2S
Molecular Weight: 303.4 g/mol

3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide

CAS No.: 175203-49-3

Cat. No.: VC20946772

Molecular Formula: C15H17N3O2S

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide - 175203-49-3

Specification

CAS No. 175203-49-3
Molecular Formula C15H17N3O2S
Molecular Weight 303.4 g/mol
IUPAC Name 3-benzyl-2,4-dioxo-1-propan-2-ylpyrimidine-5-carbothioamide
Standard InChI InChI=1S/C15H17N3O2S/c1-10(2)17-9-12(13(16)21)14(19)18(15(17)20)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H2,16,21)
Standard InChI Key ZEFAEYFGHMWLLI-UHFFFAOYSA-N
SMILES CC(C)N1C=C(C(=O)N(C1=O)CC2=CC=CC=C2)C(=S)N
Canonical SMILES CC(C)N1C=C(C(=O)N(C1=O)CC2=CC=CC=C2)C(=S)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator